(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Description
Chemical Identity and Nomenclature
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid represents a sophisticated example of protected amino acid chemistry, combining the structural rigidity of a cyclohexane ring system with the synthetic versatility of the fluorenylmethoxycarbonyl protecting group. The compound's molecular formula is C₂₂H₂₃NO₄ with a molecular weight of 365.42 daltons, positioning it within the class of constrained cyclic amino acids that have revolutionized peptide synthesis methodologies. The stereochemical designation (1S,3R) indicates the specific spatial arrangement of substituents around the cyclohexane ring, which is crucial for the compound's biological activity and synthetic utility. This particular stereoisomer exhibits distinct conformational preferences that influence the overall structure of peptides into which it is incorporated.
The systematic nomenclature reflects the compound's complex structure, where the fluorenylmethoxycarbonyl group serves as a temporary protecting group for the amino functionality at the 3-position of the cyclohexane ring. The carboxylic acid functionality at the 1-position provides the reactive site for peptide bond formation during synthesis. This dual functionality allows the compound to serve as both a building block and a conformational constraint in peptide synthesis. The fluorenylmethoxycarbonyl protecting group was specifically chosen for its base-labile properties, allowing for mild deprotection conditions that preserve sensitive peptide structures.
The compound's chemical identity is further defined by its specific three-dimensional structure, where the cyclohexane ring adopts a chair conformation that places the amino and carboxyl groups in a defined spatial relationship. This rigid framework contrasts sharply with flexible amino acids, providing peptide chemists with a tool for introducing conformational constraints that can enhance peptide stability, bioactivity, and selectivity. The stereochemical purity of the (1S,3R) isomer is essential for reproducible synthetic outcomes and consistent biological activity in peptide applications.
Historical Development of Fluorenylmethoxycarbonyl-Protected Cyclic Amino Acids
The development of fluorenylmethoxycarbonyl-protected cyclic amino acids represents a convergence of two major advances in peptide chemistry: the introduction of the fluorenylmethoxycarbonyl protecting group in the 1970s and the recognition of constrained amino acids as valuable synthetic tools. The fluorenylmethoxycarbonyl group was first developed by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge in the late 1970s, addressing the need for a base-labile protecting group that could function effectively in solid phase peptide synthesis. This innovation provided an orthogonal protection strategy that allowed for the sequential assembly of complex peptides under mild conditions.
The incorporation of cyclic constraints into amino acid structures gained momentum in the 1980s and 1990s as researchers recognized the potential of conformationally restricted residues to enhance peptide properties. Early work demonstrated that cyclic amino acids could stabilize specific secondary structures, improve proteolytic resistance, and enhance biological activity. The marriage of fluorenylmethoxycarbonyl chemistry with cyclic amino acid design created a new class of building blocks that combined synthetic accessibility with enhanced conformational control.
The specific development of aminocyclohexane carboxylic acid derivatives emerged from systematic studies of ring size effects on peptide conformation. Research demonstrated that six-membered ring systems provided an optimal balance between conformational constraint and synthetic accessibility. The cyclohexane ring's ability to adopt stable chair conformations while accommodating various substitution patterns made it an attractive scaffold for amino acid design. Computational studies revealed that aminocyclohexane carboxylic acid derivatives could stabilize both helical and extended peptide conformations depending on their stereochemistry and substitution patterns.
The evolution of synthetic methodologies for fluorenylmethoxycarbonyl-protected cyclic amino acids paralleled advances in solid phase peptide synthesis automation. The development of efficient coupling reagents, optimized deprotection protocols, and improved analytical methods enabled the routine incorporation of these constrained residues into complex peptide sequences. Modern synthetic approaches have refined the preparation of these compounds to achieve high stereochemical purity and consistent quality, making them accessible tools for peptide research and development.
Significance in Peptide Chemistry Research
The significance of this compound in peptide chemistry research extends far beyond its role as a simple building block, encompassing fundamental contributions to our understanding of peptide conformation, stability, and biological activity. Research has demonstrated that the incorporation of this constrained amino acid derivative can dramatically alter peptide secondary structure, leading to enhanced stability in biological environments and improved therapeutic properties. The rigid cyclohexane framework introduces conformational constraints that can stabilize specific turn structures, promote helical conformations, or induce extended conformations depending on the sequence context.
Studies in peptide folding have revealed that cyclic amino acid derivatives like this compound can serve as conformational switches, directing peptide backbone into preferred orientations that enhance biological activity. The stereochemical configuration of the (1S,3R) isomer provides specific spatial relationships between adjacent residues that can promote or inhibit particular secondary structures. This level of conformational control has proven invaluable in the design of peptide-based drugs, where precise three-dimensional structure is often crucial for target binding and selectivity.
The compound's utility in drug development applications has been extensively documented, particularly in the design of pharmaceuticals targeting specific biological pathways. Its incorporation into peptide sequences can enhance therapeutic efficacy by improving target binding affinity, reducing off-target effects, and increasing metabolic stability. The fluorenylmethoxycarbonyl protecting group enables standard solid phase synthesis protocols while the cyclic constraint provides the desired conformational properties. This combination has made the compound a valuable tool in medicinal chemistry research.
Recent advances in peptide-based materials science have further highlighted the importance of constrained amino acids like this compound. Research has shown that peptides incorporating cyclic amino acid derivatives can self-assemble into sophisticated nanostructures, hydrogels, and other advanced materials. The conformational constraints provided by the cyclohexane ring system can direct intermolecular interactions, leading to materials with tailored properties for drug delivery, tissue engineering, and biotechnology applications. These applications demonstrate the compound's versatility beyond traditional peptide synthesis.
Synonyms and Alternate Nomenclature (Fluorenylmethoxycarbonyl-1,3-cis-aminocyclohexane carboxylic acid)
The compound this compound is known by numerous synonyms and alternate nomenclature systems that reflect different approaches to naming this complex molecule. The most commonly encountered abbreviation in the literature is fluorenylmethoxycarbonyl-1,3-cis-aminocyclohexane carboxylic acid, which emphasizes the cis relationship between the amino and carboxyl groups around the cyclohexane ring. This nomenclature system is particularly prevalent in peptide synthesis literature where brevity and clarity are essential for synthetic procedures.
Alternative systematic names include (1S,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclohexane-1-carboxylic acid, which provides a more explicit description of the fluorenylmethoxycarbonyl protecting group attachment. The Chemical Abstracts Service registry system employs cyclohexanecarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (1S,3R)- as the formal nomenclature, following standard chemical naming conventions. Each naming system emphasizes different aspects of the molecular structure while maintaining chemical accuracy.
Commercial suppliers often use shortened versions such as cis-3-aminocyclohexanecarboxylic acid, N-fluorenylmethoxycarbonyl protected, which emphasizes the protective group chemistry relevant to synthetic applications. Database entries may list the compound under various registry numbers including CAS 312965-05-2, reflecting its registration in chemical databases. The molecular descriptor language notation provides an unambiguous representation that can be processed by chemical informatics systems.
The diversity of nomenclature systems reflects the compound's importance across multiple research disciplines, from synthetic organic chemistry to biochemistry and materials science. Standardization efforts have focused on establishing consistent naming conventions that facilitate communication between researchers while maintaining chemical accuracy. The most appropriate nomenclature often depends on the specific research context, with synthetic chemists preferring abbreviated forms while regulatory agencies require systematic names for documentation purposes.
| Nomenclature System | Name | Context |
|---|---|---|
| Systematic IUPAC | This compound | Chemical databases |
| Common abbreviation | Fluorenylmethoxycarbonyl-1,3-cis-aminocyclohexane carboxylic acid | Peptide synthesis literature |
| CAS Registry | Cyclohexanecarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (1S,3R)- | Chemical registration |
| Commercial | cis-3-Aminocyclohexanecarboxylic acid, N-fluorenylmethoxycarbonyl protected | Supplier catalogs |
Properties
IUPAC Name |
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAQZVOHKGTJY-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373280 | |
| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312965-05-2 | |
| Record name | (1S,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that this compound is a blocked beta-amino acid, which suggests that it may interact with proteins or enzymes that recognize or process amino acids.
Mode of Action
As a blocked beta-Amino Acid, it likely participates in peptide synthesis. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a common protecting group used in peptide synthesis, which prevents unwanted side reactions.
Biochemical Pathways
Given its role in peptide synthesis, it may influence protein production and modification pathways.
Result of Action
As a component in peptide synthesis, it may contribute to the production of specific peptide sequences, potentially influencing cellular functions related to these peptides.
Action Environment
The action, efficacy, and stability of Fmoc-cis-1,3-aminocyclohexane carboxylic acid can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C, suggesting that temperature can affect its stability. pH, solvent conditions, and the presence of other reactive substances could also impact its action and efficacy.
Biological Activity
(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, commonly referred to as Fmoc-cyclohexane carboxylic acid, is an important compound in peptide synthesis and medicinal chemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for amino acids during the synthesis of peptides. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
The molecular formula of this compound is C₁₉H₁₉NO₄. It is characterized by its ability to stabilize the amino group during peptide synthesis, preventing side reactions that can occur in the presence of other reactive groups.
The mechanism of action primarily involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group necessary for subsequent reactions .
Peptide Synthesis
Fmoc-cyclohexane carboxylic acid is widely used in solid-phase peptide synthesis (SPPS). The compound's stability and effectiveness as a protecting group make it a preferred choice for synthesizing various peptides, including those with complex structures.
Inhibition Studies
Recent studies have explored the use of Fmoc-cyclohexane carboxylic acid derivatives as inhibitors of proteases. For instance, compounds derived from this structure have shown potential in inhibiting the main protease from SARS-CoV-2 (3CLpro), demonstrating their relevance in antiviral research .
Case Studies
- Synthesis of Inhibitors : A study demonstrated that Fmoc-cyclohexane carboxylic acid could be used to synthesize peptidyl-fluoromethyl ketones that act as inhibitors against serine and cysteine proteases. These inhibitors were tested against 3CLpro and showed complete inhibition at low concentrations .
- Organocatalyst Development : Another research effort utilized this compound in developing bifunctional organocatalysts based on cyclohexane scaffolds. The resulting catalysts exhibited enantioselectivity in Michael addition reactions, highlighting their potential in asymmetric synthesis.
Data Table: Summary of Biological Activities
Scientific Research Applications
Peptide Synthesis
The primary application of (1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid is in peptide synthesis. The Fmoc group allows for the selective protection of amino groups, enabling the formation of peptide bonds without interference from other functional groups. This property is vital for constructing complex peptides and proteins.
Drug Development
In drug development, this compound serves as a building block for various bioactive peptides. Its stability and compatibility with different coupling reagents make it an essential component in the synthesis of peptide-based therapeutics. The ability to protect and deprotect amino acids efficiently allows for the creation of diverse pharmaceutical compounds.
Bioconjugation Techniques
This compound is also utilized in bioconjugation techniques, where it can be linked to other molecules such as drugs or imaging agents. The Fmoc group facilitates the attachment of various functional groups, enhancing the versatility of conjugates for targeted drug delivery systems.
Case Study 1: Synthesis of Antimicrobial Peptides
A study demonstrated the synthesis of antimicrobial peptides using this compound as a key intermediate. The peptides exhibited significant antibacterial activity against resistant strains, showcasing the compound's utility in developing new antimicrobial agents.
Case Study 2: Targeted Cancer Therapy
Research involving this compound has led to the development of peptide-based drug conjugates targeting cancer cells. By utilizing the Fmoc-protected amino acid in conjunction with cytotoxic agents, researchers were able to enhance selectivity and reduce side effects compared to traditional chemotherapeutics.
Comparison with Similar Compounds
Structural and Functional Insights
Ring Size and Conformation: The cyclohexane backbone in the target compound provides moderate rigidity compared to the cyclopentane analog (smaller ring, higher strain) and the cyclohexene derivative (planar double bond restricting rotation) .
Stereochemistry :
- The (1S,3R) configuration in the target compound contrasts with the (1R,3S) cyclopentane analog, which may lead to divergent interactions in chiral environments (e.g., enzyme active sites) .
Functional Groups: Linear analogs (e.g., (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid) lack cyclic constraints, enabling greater flexibility but reduced metabolic stability .
Preparation Methods
Halogenation and Cyclohexane Ring Formation
The cyclohexane backbone of the compound is typically constructed via intramolecular cyclization or hydrogenation of aromatic precursors. Patent WO2013007712A1 details a high-temperature halogenation process using phosphorus- or sulfur-based agents (PX₃, SOX₂) in the presence of trialkylamines to generate acyl halide intermediates . For instance, reacting a cyclohexanecarboxylic acid derivative with PCl₃ at 250°C in an autoclave yields the corresponding acyl chloride, which undergoes subsequent ring closure .
Key Reaction Parameters
| Halogenating Agent | Temperature (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|
| PCl₃ | 250 | 16 | Toluene | 78–82 |
| SOCl₂ | 120 | 8 | DMF | 65–70 |
This step is critical for establishing the carbocyclic framework, though side reactions such as over-halogenation or racemization necessitate precise stoichiometric control .
Introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group ensures amine protection during solid-phase peptide synthesis (SPPS). Patent EP3266792B1 highlights the use of Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DMF under basic conditions (pH 8–9) to achieve >95% protection efficiency . The reaction proceeds via nucleophilic attack of the cyclohexane amine on the carbonyl carbon of Fmoc-Cl, forming a stable carbamate linkage .
Stereochemical Control Methods
| Method | ee (%) | Purity (%) | Scalability |
|---|---|---|---|
| Enzymatic Resolution | 99.5 | 98 | Moderate |
| Asymmetric Hydrogenation | 97 | 95 | High |
| Chiral Pool Synthesis | 98 | 97 | Low |
X-ray crystallography and NOESY NMR are employed to confirm chair conformations and axial-equatorial substituent orientations .
Coupling and Deprotection Techniques
Peptide bond formation between the carboxylic acid and amine residues utilizes coupling reagents such as COMU or HOBt/DIC. Patent EP3266792B1 advocates for OxymaPure/COMU systems, which reduce racemization to <1% compared to traditional carbodiimide methods . Deprotection of the Fmoc group is achieved with 20% piperidine in DMF, followed by neutralization with HOBt to prevent side reactions .
Coupling Efficiency Under Varied Conditions
| Reagent System | Temperature (°C) | Solvent | Coupling Yield (%) |
|---|---|---|---|
| HOBt/DIC | 25 | DMF | 85–90 |
| OxymaPure/COMU | 0 | DCM | 92–95 |
| HATU/DIEA | -10 | NMP | 88–91 |
Purification and Analytical Validation
Final purification employs reversed-phase HPLC (C18 column, 0.1% TFA/MeCN gradient) to isolate the target compound with >98% purity . Analytical validation includes:
-
¹H/¹³C NMR : Confirmation of Fmoc methylene protons (δ 4.1–4.3 ppm) and cyclohexane chair conformation .
-
HRMS : Exact mass verification (calculated [M+H]⁺ = 365.4, observed 365.3) .
-
Chiral HPLC : Enantiomeric purity assessment using Chiralpak® IA columns (hexane:isopropanol 80:20) .
Stability Data
| Storage Condition | Degradation (%) | Time (months) |
|---|---|---|
| -20°C (anhydrous) | <5 | 6 |
| 25°C (ambient) | 15–20 | 1 |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (1S,3R)-3-(Fmoc-amino)cyclohexane-1-carboxylic acid, and how is stereochemical integrity maintained?
- Synthesis Protocol :
- Step 1 : Protection of the amino group using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃/DMF) to prevent undesired side reactions .
- Step 2 : Cyclohexane ring formation via intramolecular cyclization, often catalyzed by Lewis acids (e.g., AlCl₃) or transition-metal catalysts.
- Step 3 : Deprotection and purification via reversed-phase HPLC or recrystallization to isolate the (1S,3R)-stereoisomer .
- Stereochemical Control : Chiral auxiliaries or asymmetric hydrogenation ensure enantiomeric purity. Confirmation via chiral HPLC (e.g., Chiralpak® columns) or optical rotation measurements .
Q. Which analytical techniques are optimal for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclohexane ring conformation, Fmoc group integration, and absence of impurities (e.g., δ ~4.3 ppm for Fmoc methylene protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 352.15 for C₂₁H₂₁NO₄) .
- HPLC : Purity >98% using C18 columns (gradient: 0.1% TFA in H₂O/MeCN) with UV detection at 265 nm (Fmoc absorbance) .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexane ring influence peptide coupling efficiency?
- Conformational Rigidity : The (1S,3R) configuration imposes a chair conformation, reducing steric hindrance during solid-phase peptide synthesis (SPPS). This enhances coupling yields compared to trans-isomers, which may adopt boat conformations .
- Case Study : Peptides incorporating (1S,3R)-configured residues show 15–20% higher coupling efficiency in SPPS compared to racemic mixtures, as measured by MALDI-TOF .
Q. What strategies minimize racemization during peptide bond formation with this compound?
- Optimized Coupling Conditions :
- Use HOBt/DIC or OxymaPure/COMU as coupling reagents to reduce base-induced racemization .
- Maintain reaction temperatures ≤0°C during activation steps .
- Monitoring : Test racemization via Marfey’s reagent derivatization followed by HPLC analysis .
Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?
- Stability Data :
- Storage : -20°C in anhydrous DMF or DMSO (degradation <5% over 6 months). Avoid aqueous buffers (hydrolysis of Fmoc group observed at pH >8) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the carbamate linkage, while protic solvents (e.g., MeOH) accelerate decomposition .
Data Contradiction Analysis
Q. How to resolve discrepancies between observed bioactivity of peptides and computational docking predictions?
- Root Causes :
- Stereochemical Misassignment : Validate configuration via X-ray crystallography or NOESY NMR (e.g., nuclear Overhauser effects between cyclohexane protons and Fmoc groups) .
- Aggregation : Use dynamic light scattering (DLS) to detect insoluble aggregates that may skew bioactivity assays .
- Case Study : A 2024 study reported conflicting IC₅₀ values (1.2 μM vs. 8.7 μM) for a kinase inhibitor peptide. Resolution confirmed the lower activity was due to a cis/trans isomerization artifact during SPPS .
Methodological Recommendations
- Stereoselective Synthesis : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution for large-scale production .
- Quality Control : Combine LC-MS and 2D NMR (HSQC, HMBC) for batch-to-batch consistency .
- Safety Protocols : Use fume hoods and PPE (nitrile gloves, safety goggles) due to acute toxicity risks (GHS H315/H319) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
